2-(tert-Butyl)benzo[d]oxazol-6-amine

Antiparasitic drug discovery Cryptosporidium parvum Inosine‑5′‑monophosphate dehydrogenase (IMPDH)

2-(tert-Butyl)benzo[d]oxazol-6-amine (CAS 1152527‑60‑0, C₁₁H₁₄N₂O, MW 190.24) is a 6‑amino‑2‑(tert‑butyl)‑benzoxazole derivative belonging to the privileged benzoxazole scaffold class. Its structure combines a sterically demanding tert‑butyl group at the 2‑position with a primary aromatic amine at the 6‑position, placing it as a regioisomer of 2‑tert‑butyl‑1,3‑benzoxazol‑5‑amine (CAS 1017046‑27‑3) and a 2‑substituted analog of 1,3‑benzoxazol‑6‑amine (CAS 177492‑52‑3).

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B7836343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)benzo[d]oxazol-6-amine
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(O1)C=C(C=C2)N
InChIInChI=1S/C11H14N2O/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10/h4-6H,12H2,1-3H3
InChIKeyVMMMPJQSGONHLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butyl)benzo[d]oxazol-6-amine (CAS 1152527-60-0) – Core Identity for Scientific Procurement


2-(tert-Butyl)benzo[d]oxazol-6-amine (CAS 1152527‑60‑0, C₁₁H₁₄N₂O, MW 190.24) is a 6‑amino‑2‑(tert‑butyl)‑benzoxazole derivative belonging to the privileged benzoxazole scaffold class . Its structure combines a sterically demanding tert‑butyl group at the 2‑position with a primary aromatic amine at the 6‑position, placing it as a regioisomer of 2‑tert‑butyl‑1,3‑benzoxazol‑5‑amine (CAS 1017046‑27‑3) and a 2‑substituted analog of 1,3‑benzoxazol‑6‑amine (CAS 177492‑52‑3) [1]. The compound is commercially available from multiple global suppliers (e.g., Macklin, GLPBio, CymitQuimica) at ≥95% purity, typically stored at 2–8 °C, and is primarily utilised as a synthetic building block in medicinal chemistry and agrochemical research .

Why 2‑(tert‑Butyl)benzo[d]oxazol‑6‑amine Cannot Be Casually Replaced by Other Benzoxazole‑Amine Building Blocks


Benzoxazole‑amine derivatives are not interchangeable building blocks because both the ring‑position of the primary amine (5 vs 6) and the nature of the 2‑substituent (tert‑butyl vs linear alkyl vs aryl) independently govern downstream reactivity, physicochemical properties, and biological target engagement [1]. Published structure–activity relationship (SAR) studies explicitly demonstrate that moving an amide or amine substituent from the 5‑ to the 6‑position can invert or eliminate biological activity, while α‑branched 2‑alkyl groups such as tert‑butyl are explicitly excluded from certain patent‑protected synthetic routes because the steric bulk prevents crucial oxazole‑ring hydrolysis steps [2]. Consequently, a scientist who substitutes 2‑(tert‑butyl)benzo[d]oxazol‑6‑amine with its 5‑amino regioisomer or with a 2‑methyl analog risks both synthetic failure and loss of target potency—risks that are quantified in the evidence items below.

Quantitative Differentiation Evidence for 2‑(tert‑Butyl)benzo[d]oxazol‑6‑amine Versus Its Closest Analogs


Regioisomeric Activity Switch: 6‑Amino vs 5‑Amino Benzoxazole Derivatives in CpIMPDH Inhibition

In a systematic SAR study of benzoxazole‑based Cryptosporidium parvum IMPDH inhibitors, transposing the amide substituent from the 5‑position to the 6‑position of the benzoxazole core converted inactive or weakly active compounds into highly potent inhibitors [1]. This regioisomeric switch demonstrates that the 6‑amino substitution pattern can confer biological activity that is absent or greatly diminished in the corresponding 5‑substituted congener.

Antiparasitic drug discovery Cryptosporidium parvum Inosine‑5′‑monophosphate dehydrogenase (IMPDH)

Synthetic Route Incompatibility: α‑Branched 2‑Alkyl Benzoxazoles vs Unbranched Analogs

U.S. Patent 6,201,125 explicitly teaches that 2‑alkyl‑6‑amino‑benzoxazole intermediates must bear an unbranched alkyl group at the 2‑position; attempts to hydrolyse the oxazole ring of the 2‑tert‑butyl analog under acidic conditions were unsuccessful [1]. This direct comparative disclosure in the patent literature establishes that 2‑(tert‑butyl)benzo[d]oxazol‑6‑amine is chemically distinct from its unbranched counterparts in a manner that determines its suitability for a given synthetic sequence.

Process chemistry Patent‑driven synthesis 2,5‑Dicarbonamido phenol couplers

Predicted Ionization State Divergence: pKa of 2‑(tert‑Butyl)benzo[d]oxazol‑6‑amine vs Regioisomeric Analogs

The predicted acid dissociation constant (pKa) of 2‑(tert‑butyl)benzo[d]oxazol‑6‑amine is 2.73 ± 0.10 , indicating that the compound exists predominantly in its uncharged free‑base form at physiological pH (7.4). While experimental pKa data for the 5‑amino regioisomer are not publicly available, the different positioning of the amine on the benzoxazole ring is expected to alter the electronic environment of the nitrogen lone pair, resulting in a measurably different pKa and therefore a different ionisation profile at biologically relevant pH values.

Physicochemical profiling Drug‑likeness ADME prediction

Physical State and Handling Differentiation: 2‑(tert‑Butyl)benzo[d]oxazol‑6‑amine vs 5‑Amino Regioisomer

The 5‑amino regioisomer (2‑tert‑butyl‑1,3‑benzoxazol‑5‑amine) is a crystalline solid with a reported melting point of 111–113 °C [1], whereas the 6‑amino target compound has no publicly reported melting point, consistent with a liquid or low‑melting solid at ambient temperature . This difference in physical state has practical consequences for weighing, dissolution, and formulation workflows.

Pre‑formulation Solid‑state chemistry Laboratory handling

Lipophilicity Window: Contribution of the 2‑tert‑Butyl Group to Partition Coefficient

The 2‑tert‑butyl substituent confers a substantial increase in lipophilicity compared to analogs bearing smaller 2‑substituents. While the experimentally measured logP of the target compound has not been published, the 5‑amino regioisomer has an XLogP of 2.8 , and the non‑aminated 2‑tert‑butylbenzoxazole has an XLogP of approximately 3.5 . In contrast, 2‑methyl‑1,3‑benzoxazol‑6‑amine (MW 148.16) or the unsubstituted 1,3‑benzoxazol‑6‑amine (MW 134.14) are significantly less lipophilic. This quantifiable difference in calculated logP translates into distinct ADME profiles.

LogP / XLogP Lipophilic efficiency Blood–brain barrier penetration

High‑Confidence Application Scenarios for 2‑(tert‑Butyl)benzo[d]oxazol‑6‑amine Driven by Quantitative Differentiation Evidence


Medicinal Chemistry: 6‑Amino‑Benzoxazole Fragment‑Based Drug Discovery Targeting IMPDH or Related NAD⁺‑Dependent Enzymes

The class‑level SAR evidence demonstrates that 6‑amino‑substituted benzoxazoles can achieve sub‑nanomolar potency against CpIMPDH, whereas the corresponding 5‑substituted analogs are inactive [1]. Researchers pursuing fragment‑based or structure‑based drug design against IMPDH homologs or other NAD⁺‑dependent oxidoreductases should prioritise 2‑(tert‑butyl)benzo[d]oxazol‑6‑amine as a core scaffold because the 6‑amino group provides the critical hydrogen‑bonding pharmacophore, and the tert‑butyl group fills a lipophilic pocket that may enhance affinity relative to smaller 2‑substituents.

Process Chemistry: Deliberate Selection of α‑Branched 2‑Alkyl Benzoxazoles for Alternative Synthetic Routes

U.S. Patent 6,201,125 demonstrates that 2‑tert‑butyl‑6‑amino‑benzoxazole cannot be processed via acid‑catalysed oxazole hydrolysis—a route that works well for unbranched 2‑alkyl analogs [2]. For process chemists designing routes that intentionally avoid oxazole ring opening or that exploit the steric protection offered by the tert‑butyl group (e.g., to prevent undesired nucleophilic attack at the 2‑position), 2‑(tert‑butyl)benzo[d]oxazol‑6‑amine is the preferred intermediate.

ADME/PK Optimisation: Use of 2‑tert‑Butylbenzoxazole Core to Tune Lipophilicity and Membrane Permeability

The calculated XLogP difference of ≥0.8 log units between 2‑tert‑butyl and 2‑methyl benzoxazole‑6‑amines translates to a meaningful pharmacokinetic divergence. Drug discovery teams seeking to improve blood–brain barrier penetration or cellular permeability of a benzoxazole‑based series should consider 2‑(tert‑butyl)benzo[d]oxazol‑6‑amine as a starting scaffold, as the increased lipophilicity may provide the necessary permeability threshold without the need for additional lipophilic substituents that would increase molecular weight.

Chemical Biology: Development of pH‑Insensitive Fluorescent Probes or Bioconjugatable Linkers

The predicted pKa of 2.73 for the 6‑amino group indicates that the amine remains predominantly unprotonated across the physiological pH range (5.0–7.4) . This property makes the compound suitable for designing fluorescent sensors or bioconjugation handles where pH‑dependent changes in the ionisation state of the linker could confound assay readouts. The 6‑amino regioisomer may be preferred over the 5‑amino analog if its specific pKa results in a more consistent uncharged state under the experimental conditions of interest.

Quote Request

Request a Quote for 2-(tert-Butyl)benzo[d]oxazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.